molecular formula C8H8LiNO2 B2511680 Lithium 2-(4-methylpyridin-2-yl)acetate CAS No. 2197055-68-6

Lithium 2-(4-methylpyridin-2-yl)acetate

Cat. No. B2511680
CAS RN: 2197055-68-6
M. Wt: 157.1
InChI Key: IKAFVCOKTBDPNC-UHFFFAOYSA-M
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Description

“Lithium 2-(4-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C8H8LiNO2 and a molecular weight of 157.1 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “Lithium 2-(4-methylpyridin-2-yl)acetate” consists of a lithium ion (Li+) and the organic compound 2-(4-methylpyridin-2-yl)acetate .

Scientific Research Applications

Synthesis and Structural Studies

  • Lithium 2-(4-methylpyridin-2-yl)acetate plays a crucial role in the synthesis and structural characterization of various chemical compounds. For instance, the reaction of LiAlH(4) with pyridine derivatives, including 4-methylpyridine, leads to the formation of complex aluminate compounds (Hensen et al., 1999).
  • Similar reactions involving lithium and different pyridine derivatives have been studied for their potential in creating various molecular structures and complexes (Jones et al., 2000).

Lithium Porphyrin Complex Formation

  • In the context of biochemistry, lithium 2-(4-methylpyridin-2-yl)acetate shows potential in forming stable lithium complexes. The deprotonated form of certain water-soluble porphyrins exhibits strong affinity for lithium, forming stable lithium complexes in basic aqueous solutions, as explored in studies on lithium ion sensing (Richards et al., 1996).

Chemical Reactions and Interactions

  • The compound is involved in various chemical reactions, such as the addition of methyl lithium to 4-vinylpyridine systems, demonstrating its reactivity and potential applications in organic synthesis (Miller, 1984).
  • It also plays a role in nucleophilic addition and metalation studies, indicating its importance in understanding and developing new methodologies in synthetic chemistry (Mansour et al., 1985).

Battery Technology and Electrochemistry

  • Lithium 2-(4-methylpyridin-2-yl)acetate's chemical properties are investigated in the context of lithium-ion batteries, particularly in enhancing the electrolyte transport properties for faster charging and improved battery performance (Li et al., 2018).

Mechanism of Action

While the specific mechanism of action for “Lithium 2-(4-methylpyridin-2-yl)acetate” is not available, lithium ions in general are known to interact with various neurotransmitters and second messenger systems, potentially influencing the transport of monovalent or divalent cations in neurons .

Safety and Hazards

The safety data sheet for a similar compound, lithium acetate, indicates that it can cause serious eye irritation and may cause drowsiness or dizziness . It’s recommended to handle it with protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for “Lithium 2-(4-methylpyridin-2-yl)acetate” are not available, lithium-based compounds have been extensively studied for their potential applications in lithium-ion batteries . The unique properties of lithium make it a promising material for energy storage technologies .

properties

IUPAC Name

lithium;2-(4-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.Li/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAFVCOKTBDPNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=NC=C1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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